[2-(5-methylpyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(5-methylpyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol is a complex organic compound with a unique structure that combines a pyrimidine ring with an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-methylpyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol typically involves the reaction of 2-methylpyrimidine-5-carboxylic acid with sodium borohydride in ethanol. The reaction is carried out at room temperature for several hours, resulting in the reduction of the carboxylic acid to the corresponding alcohol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-(5-methylpyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while nucleophilic substitution on the pyrimidine ring could introduce various functional groups.
Scientific Research Applications
[2-(5-methylpyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(5-methylpyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-hydroxymethyl-2-methylpyrimidine: A related compound with similar structural features but different functional groups.
2-Methylpyrimidin-5-ylmethanol: Shares the pyrimidine core but lacks the isoindoline moiety.
Uniqueness
The uniqueness of [2-(5-methylpyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol lies in its combination of a pyrimidine ring with an isoindoline structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H21N3O |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
[2-(5-methylpyrimidin-2-yl)-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl]methanol |
InChI |
InChI=1S/C14H21N3O/c1-11-6-15-13(16-7-11)17-8-12-4-2-3-5-14(12,9-17)10-18/h6-7,12,18H,2-5,8-10H2,1H3 |
InChI Key |
VFLLXPNAPKPEIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N2CC3CCCCC3(C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.